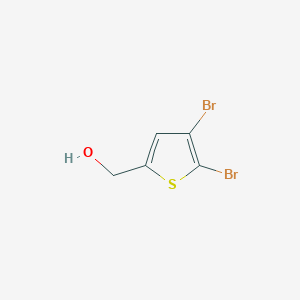

(4,5-Dibromothiophen-2-yl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(4,5-dibromothiophen-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Br2OS/c6-4-1-3(2-8)9-5(4)7/h1,8H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEJZUWKPHCZNOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1Br)Br)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Br2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

773868-55-6 | |

| Record name | (4,5-dibromothiophen-2-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4,5 Dibromothiophen 2 Yl Methanol

Established Synthetic Routes to the Core Structure

The traditional synthesis of (4,5-Dibromothiophen-2-yl)methanol typically involves a two-step process: the regioselective bromination of a suitable thiophene (B33073) precursor followed by the introduction or modification of the methanol (B129727) group.

Regioselective Bromination of Thiophene Precursors

The introduction of bromine atoms at specific positions on the thiophene ring is a critical step. The regioselectivity of this reaction is influenced by the directing effects of existing substituents and the choice of brominating agent. For instance, the synthesis of 2-bromo-5-(bromomethyl)thiophene (B1590285) has been achieved by reacting 2-methylthiophene (B1210033) with N-bromosuccinimide (NBS) in carbon tetrachloride. nih.govd-nb.inforesearchgate.net This reaction proceeds via a free-radical mechanism, preferentially brominating the methyl group and the adjacent alpha-position of the thiophene ring. While this example illustrates the general principle of bromination, the synthesis of the target compound, this compound, would necessitate starting with a precursor that directs bromination to the 4 and 5 positions, such as thiophene-2-methanol itself or a protected derivative. The electron-donating nature of the hydroxymethyl group would activate the ring towards electrophilic substitution, but controlling the regioselectivity to favor the 4,5-dibromo isomer over other possibilities requires careful optimization of reaction conditions.

Functional Group Interconversions to the Methanol Moiety

Once the dibrominated thiophene core is established, the next step involves the formation of the methanol group at the 2-position. This can be achieved through various functional group interconversions. ub.eduorganic-chemistry.orgmit.eduvanderbilt.eduimperial.ac.uk If the starting material already contains a suitable precursor group at the 2-position, such as a carboxylic acid or an aldehyde, it can be reduced to the corresponding alcohol. For example, the reduction of a nitrile to an aldehyde can be mediated by diisobutylaluminium hydride (DIBAL-H). nih.gov Alternatively, if the synthesis starts from 2,5-dibromothiophene (B18171), a lithium-halogen exchange followed by reaction with a suitable electrophile like formaldehyde (B43269) can introduce the hydroxymethyl group. nih.gov Another approach involves the conversion of a carboxylic acid to the corresponding alcohol, a common transformation in organic synthesis. organic-chemistry.org

Novel and Optimized Synthetic Strategies

Recent advancements in synthetic chemistry have focused on developing more efficient and environmentally friendly methods for preparing thiophene derivatives.

Catalytic Approaches in Synthesis

Metal-catalyzed cross-coupling reactions have emerged as powerful tools for the synthesis of substituted thiophenes. organic-chemistry.orgmdpi.com For instance, palladium-catalyzed Suzuki cross-coupling reactions are used to form carbon-carbon bonds by reacting a halogenated thiophene with a boronic acid derivative. nih.govd-nb.inforesearchgate.net While this is often used to introduce aryl groups, similar catalytic systems can be adapted for other functionalizations. The synthesis of thiophenes via the metal-catalyzed heterocyclodehydration of 1-mercapto-3-yn-2-ols represents another catalytic approach. organic-chemistry.orgmdpi.comacs.org This method, often utilizing palladium or other transition metal catalysts, allows for the construction of the thiophene ring itself from acyclic precursors. organic-chemistry.orgmdpi.comacs.org Nickel-catalyzed polymerizations of thiophene monomers are also a significant area of research, highlighting the versatility of metal catalysis in thiophene chemistry. nih.gov

Principles of Green Chemistry in Synthetic Design

The principles of green chemistry are increasingly being applied to the synthesis of thiophene derivatives to minimize environmental impact. eurekaselect.comrsc.orgnih.govresearchgate.net This includes the use of environmentally benign solvents like ethanol, and non-toxic reagents. nih.gov For example, a greener method for the synthesis of halogenated thiophenes utilizes sodium halides as a source of electrophilic halogens in ethanol. nih.gov Other green strategies include solvent-free reaction conditions, the use of microwave or ultrasound irradiation to accelerate reactions, and the development of catalytic systems that can be recycled and reused. organic-chemistry.orgmdpi.comeurekaselect.com The goal is to develop synthetic routes that are not only efficient in terms of yield and purity but also sustainable and safe. eurekaselect.comnih.gov

Yield Optimization and Purity Enhancement Protocols in Synthetic Procedures

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product. This involves a systematic study of various parameters such as temperature, reaction time, solvent, and catalyst loading. acs.orgmdpi.com For instance, in a palladium-catalyzed synthesis of substituted thiophenes, a brief optimization study identified the ideal conditions as using a PdI2/KI catalyst system in methanol at 50°C. acs.org

Purification of the synthesized compound is an essential final step. Common techniques include column chromatography, which separates the desired product from unreacted starting materials and byproducts based on their differential adsorption to a stationary phase. nih.govresearchgate.net Fractional distillation can be employed for volatile liquid products. nih.govd-nb.info The purity of the final compound is typically assessed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. nih.govd-nb.inforesearchgate.net For chiral compounds, enantioselective high-performance liquid chromatography (HPLC) can be used to separate and quantify enantiomers. ijcpa.in The development of efficient purification protocols is critical for obtaining this compound of high purity, which is essential for its potential applications. bcrec.id

Interactive Data Table: Synthetic Parameters

| Parameter | Reagent/Condition | Purpose | Reference |

| Brominating Agent | N-bromosuccinimide (NBS) | Introduction of bromine atoms onto the thiophene ring. | nih.govd-nb.inforesearchgate.net |

| Solvent | Carbon tetrachloride | Reaction medium for bromination. | nih.govd-nb.inforesearchgate.net |

| Catalyst | Palladium(II) iodide (PdI2) / Potassium Iodide (KI) | Catalyzes the heterocyclodehydration for thiophene synthesis. | organic-chemistry.orgmdpi.comacs.org |

| Reducing Agent | Diisobutylaluminium hydride (DIBAL-H) | Reduction of nitriles to aldehydes. | nih.gov |

| Cross-Coupling Catalyst | Tetrakis(triphenylphosphine)palladium(0) | Catalyzes Suzuki cross-coupling reactions. | nih.govd-nb.info |

| Green Solvent | Ethanol | Environmentally benign reaction medium. | nih.gov |

Scale-Up Considerations and Industrial Production Methods for the Compound

Reactor Design and Engineering

The choice of reactor is a critical first step in scaling up the synthesis of this compound. Batch reactors are commonly employed for the production of specialty chemicals due to their versatility in handling multi-step syntheses and varying production demands. vizagchemical.comwikipedia.org

Key considerations for reactor design include:

Materials of Construction: The reactor must be fabricated from materials that are resistant to corrosion from the reactants, products, and any catalysts or solvents used in the synthesis, particularly given the presence of bromine in the target molecule.

Heat Transfer: Chemical reactions are often accompanied by the release or absorption of heat. Effective heat transfer is crucial for maintaining optimal reaction temperatures and preventing runaway reactions. mt.comwpi.edu Industrial-scale reactors have a smaller surface area-to-volume ratio compared to laboratory glassware, making heat dissipation more challenging. wpi.edu Heat exchangers, such as shell and tube or plate types, are integral components of industrial reactors for efficient temperature control. jinzongmachinery.com

Mixing Efficiency: Proper mixing is essential to ensure homogeneity, promote mass transfer between phases, and maintain uniform temperature distribution. mt.commdpi.com The design of the impeller and the use of baffles are critical for achieving efficient agitation in large-scale reactors. stalwartint.com Inadequate mixing can lead to localized "hot spots," reduced yields, and the formation of impurities. mt.com

| Parameter | Laboratory Scale (e.g., 1L Flask) | Industrial Scale (e.g., 5000L Reactor) | Key Scale-Up Challenge |

| Heat Transfer | High surface area-to-volume ratio, efficient heat dissipation. | Low surface area-to-volume ratio, potential for heat accumulation. wpi.edu | Designing an effective cooling/heating system to manage reaction exotherms/endotherms. mt.com |

| Mixing | Easily achieved with a magnetic stir bar or overhead stirrer. | Requires carefully designed impellers and baffles for homogeneity. mdpi.com | Ensuring uniform mixing to avoid concentration and temperature gradients. mt.com |

| Material Addition | Reagents are typically added quickly and manually. | Controlled addition rates are necessary to manage heat generation and reaction kinetics. | Developing a robust and controlled reagent feeding system. |

This table provides a comparative overview of key reactor parameters at different scales.

Process Optimization and Control

Optimizing reaction conditions is a critical aspect of developing a robust and economical industrial process. topmostchemical.combiosynce.com This involves a detailed study of various parameters to maximize yield and purity while minimizing costs and environmental impact.

Solvent and Catalyst Selection: While a particular solvent or catalyst may be suitable for a lab-scale reaction, its cost, toxicity, and recovery options become significant factors at an industrial scale. primescholars.com The specialty chemical industry is increasingly focused on using greener solvents and developing efficient solvent recovery systems to enhance sustainability. nih.govbaronblakeslee.netuk-cpi.com

Process Analytical Technology (PAT): The implementation of PAT is crucial for real-time monitoring and control of critical process parameters such as temperature, pressure, pH, and reactant concentration. deskera.com This allows for immediate adjustments to be made, ensuring consistent product quality and process safety.

Automation: Automated control systems are standard in modern chemical plants to enhance efficiency, productivity, and safety. praxie.comautomationreadypanels.comucsb.edu Automation minimizes human error and allows for precise control over the entire manufacturing process. deskera.comautomationreadypanels.com

Downstream Processing and Purification

Crystallization: Crystallization is a primary technique for the purification of solid chemical compounds, offering high selectivity. wikipedia.orgsolubilityofthings.comethz.ch The choice of solvent, cooling profile, and seeding are critical parameters that influence crystal size, shape, and purity. nih.govbyjus.com Recrystallization may be employed to achieve higher purity levels. wikipedia.org

Filtration and Drying: Following crystallization, the solid product is separated from the mother liquor via filtration. The resulting wet cake is then dried to remove residual solvent. The choice of drying equipment (e.g., tray dryer, vacuum dryer) depends on the thermal stability and other physical properties of the compound.

Solvent Recovery: The recovery and reuse of solvents from the mother liquor and washing steps are essential for improving the economic and environmental performance of the process. nih.govkjhil.comgwsionline.com Distillation is a common method for solvent recovery. baronblakeslee.netgwsionline.com

| Step | Objective | Key Industrial-Scale Considerations |

| Crystallization | Isolate and purify the product from the reaction mixture. | Control of supersaturation, cooling rate, and agitation to achieve desired crystal size distribution and purity. ethz.chnih.gov |

| Filtration | Separate the solid product from the liquid phase. | Selection of appropriate filter type and size to handle large volumes of slurry efficiently. |

| Drying | Remove residual solvent from the final product. | Choice of dryer and operating conditions to prevent thermal degradation and ensure consistent final product specifications. |

| Solvent Recovery | Minimize waste and reduce raw material costs. | Design of an efficient distillation or other separation process to recover and purify solvents for reuse. nih.govgwsionline.com |

This table outlines the key objectives and considerations for the downstream processing of this compound.

Economic and Regulatory Considerations

The commercial viability of producing this compound is dependent on a thorough economic analysis and strict adherence to regulatory standards.

Cost Analysis: A detailed cost analysis must be performed, taking into account raw materials, energy consumption, labor, waste disposal, and capital investment. tue.nlrand.orgyoutube.com The economics of scale generally lead to a lower cost per unit of production at higher volumes. youtube.com However, the initial capital investment for a large-scale facility can be substantial. aiche.orgutah.edu

Regulatory Compliance: The production of specialty chemicals is subject to a complex web of regulations governing worker safety, environmental protection, and product registration. tilleydistribution.comchemicalindustryjournal.co.uksanudotrade.com3eco.com In the United States, regulations from the Environmental Protection Agency (EPA) under the Toxic Substances Control Act (TSCA) and the Occupational Safety and Health Administration (OSHA) are particularly relevant. sanudotrade.comsocma.org For marketing in Europe, compliance with REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) is mandatory. 3eco.com

Reactivity and Reaction Mechanisms Involving 4,5 Dibromothiophen 2 Yl Methanol

Electrophilic Aromatic Substitution Reactions of the Thiophene (B33073) Core

The thiophene ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution (SEAr) reactions. wikipedia.org In (4,5-Dibromothiophen-2-yl)methanol, the positions of the bromine atoms and the hydroxymethyl group influence the regioselectivity of these reactions. The electron-withdrawing inductive effect of the bromine atoms deactivates the ring towards electrophilic attack, while the electron-donating character of the hydroxymethyl group can activate it.

While specific examples of electrophilic aromatic substitution on this compound are not extensively detailed in the provided search results, general principles suggest that reactions like nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation are plausible. wikipedia.orgmasterorganicchemistry.com The position of substitution would be directed by the combined electronic effects of the existing substituents. For instance, computational studies on thiophene and thieno[2,3-b]thiophene (B1266192) have shown that the α-carbon is generally preferred for electrophilic attack. researchgate.net

Nucleophilic Substitution Reactions at Bromine Centers

The bromine atoms on the thiophene ring of this compound are susceptible to nucleophilic substitution, although this typically requires harsh reaction conditions or the use of a catalyst. In nucleophilic aromatic substitution (SNAr), a nucleophile replaces a leaving group (in this case, bromide) on the aromatic ring. This process is generally facilitated by the presence of electron-withdrawing groups that can stabilize the intermediate Meisenheimer complex.

However, a more common and synthetically useful approach for the substitution of these bromine atoms involves transition-metal-catalyzed cross-coupling reactions, which are discussed in detail in section 3.4. These reactions proceed through a different mechanism than traditional nucleophilic aromatic substitution.

Transition-Metal-Catalyzed Coupling Reactions for Molecular Extension

The bromine atoms on the thiophene ring serve as excellent handles for transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds and the synthesis of more complex molecules. chemie-brunschwig.chmtroyal.ca These reactions are fundamental in modern organic synthesis. chemie-brunschwig.ch

Suzuki-Miyaura Coupling Protocols

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate. mdpi.com This reaction is widely used due to its mild conditions, tolerance of various functional groups, and the generation of non-toxic byproducts. mdpi.com

In the context of this compound, the bromine atoms can be sequentially or simultaneously replaced with aryl, heteroaryl, or vinyl groups. The choice of catalyst, base, and solvent is crucial for optimizing the reaction yield and selectivity. nih.gov For example, Pd(PPh3)4 is a commonly used catalyst, and bases like potassium phosphate (B84403) or cesium carbonate are often employed. mdpi.comnih.gov The reactivity of the two bromine atoms can sometimes be differentiated, allowing for regioselective functionalization. researchgate.net

Table 1: Examples of Suzuki-Miyaura Coupling Reactions with Dibromothiophenes

| Substrate | Coupling Partner | Catalyst | Base | Solvent | Product | Reference |

| 2,5-dibromo-3-hexylthiophene (B54134) | Various aryl-boronic acids | Pd(PPh3)4 | K3PO4 | - | 2,5-biaryl-3-hexylthiophene derivatives | mdpi.com |

| 2,5-dibromothiophene (B18171) | Isopropenylboronic acid pinacol (B44631) ester | Pd(PPh3)4 | Cs2CO3 | 1,4-dioxane | 2,5-diisopropenylthiophene | nih.gov |

| 2-bromo-5-(bromomethyl)thiophene (B1590285) | Various aryl boronic acids | Pd(PPh3)4 | K3PO4 | 1,4-dioxane/H2O | 2-(bromomethyl)-5-aryl-thiophenes | nih.gov |

| 2,5-dibromo-3-methylthiophene | Various arylboronic acids | - | - | - | 2,5-diaryl-3-methylthiophene derivatives | researchgate.net |

This table is illustrative and based on reactions with similar dibromothiophene substrates.

Sonogashira Coupling Strategies

The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is highly valuable for the synthesis of conjugated enynes and arylalkynes. libretexts.org

This compound can undergo Sonogashira coupling at one or both bromine positions. The reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org The reactivity difference between aryl iodides and bromides can be exploited for selective couplings. wikipedia.org In some cases, copper-free Sonogashira couplings have been developed. libretexts.org

Table 2: General Conditions for Sonogashira Coupling

| Component | Examples | Reference |

| Catalyst | Palladium complexes (e.g., Pd(PPh3)4), sometimes with copper co-catalysts (e.g., CuI) | wikipedia.orgorganic-chemistry.org |

| Base | Amines (e.g., triethylamine, diisopropylamine) | organic-chemistry.org |

| Solvent | THF, DMF, acetonitrile | chemie-brunschwig.ch |

| Alkyne | Terminal alkynes (e.g., phenylacetylene, trimethylsilylacetylene) | wikipedia.org |

Stille Coupling Methods

The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organotin compound (organostannane) with an organic halide or pseudohalide. wikipedia.orgorganic-chemistry.org This method is known for its versatility and tolerance of a wide range of functional groups. psu.edu

The bromine atoms of this compound can be substituted using various organostannane reagents in a Stille coupling. The catalytic cycle involves oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the organostannane and reductive elimination to yield the coupled product. wikipedia.org A significant drawback of this method is the toxicity of the organotin reagents and byproducts. organic-chemistry.org

Table 3: Key Steps in the Stille Coupling Catalytic Cycle

| Step | Description | Reference |

| Oxidative Addition | The palladium(0) catalyst inserts into the carbon-bromine bond of the thiophene ring. | wikipedia.org |

| Transmetalation | The organic group from the organostannane is transferred to the palladium complex. | wikipedia.org |

| Reductive Elimination | The two organic groups on the palladium complex couple and are eliminated, regenerating the palladium(0) catalyst. | wikipedia.org |

Heck Reactions and Other Cross-Coupling Methods

The presence of two bromine atoms on the thiophene ring of this compound allows for its participation in a variety of palladium-catalyzed cross-coupling reactions, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions include the Heck, Suzuki, Sonogashira, and Stille couplings.

Heck Reaction: The Heck reaction, or the Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org This reaction is a powerful tool for the synthesis of substituted alkenes. wikipedia.org While specific examples detailing the Heck reaction with this compound are not prevalent in the searched literature, the general principles of the Heck reaction are well-established. wikipedia.orgorganic-chemistry.orgnih.gov The reaction typically proceeds via a catalytic cycle involving the oxidative addition of the aryl bromide to a Pd(0) species, migratory insertion of the alkene, and subsequent β-hydride elimination to afford the product and regenerate the catalyst. libretexts.org The efficiency and stereoselectivity of the Heck reaction can be influenced by various factors, including the choice of catalyst, ligands, base, and solvent. nih.gov

Suzuki Coupling: The Suzuki-Miyaura coupling is a widely used cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide, catalyzed by a palladium complex. nih.govresearchgate.net This reaction is known for its mild reaction conditions and tolerance of a wide range of functional groups. nih.gov Research has shown the successful application of Suzuki coupling reactions with related dibromothiophene derivatives. For instance, the double Suzuki cross-coupling of 2,5-dibromo-3-hexylthiophene with various aryl-boronic acids has been achieved in reasonable yields using Pd(PPh₃)₄ as a catalyst and potassium phosphate as a base. nih.gov Similarly, the regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives has been accomplished through Suzuki cross-coupling reactions of 2-bromo-5-(bromomethyl)thiophene with aryl boronic acids. nih.govd-nb.info These examples suggest that this compound would readily undergo Suzuki coupling, likely with preferential reaction at the more reactive α-bromine.

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This reaction is instrumental in the synthesis of substituted alkynes. beilstein-journals.org The development of copper-free Sonogashira coupling protocols has expanded the reaction's scope and applicability, particularly in pharmaceutical synthesis. nih.gov The reactivity of aryl halides in Sonogashira coupling generally follows the order I > Br > Cl. wikipedia.org Given this trend, the bromine atoms of this compound are expected to be reactive under Sonogashira conditions, enabling the introduction of alkynyl moieties onto the thiophene ring.

Stille Coupling: The Stille reaction involves the coupling of an organotin compound (organostannane) with an organohalide, catalyzed by palladium. wikipedia.orgorganic-chemistry.org This method is valued for its versatility and the stability of the organotin reagents. wikipedia.orglibretexts.org The reaction mechanism involves oxidative addition, transmetalation, and reductive elimination. wikipedia.org The Stille reaction has been successfully used to synthesize complex molecules, including biaryls. nih.gov The bromines on this compound provide suitable handles for Stille coupling, allowing for the formation of new carbon-carbon bonds with a variety of organostannane partners.

The following table summarizes the key features of these cross-coupling reactions:

| Reaction | Coupling Partner | Catalyst System | Key Features |

| Heck Reaction | Alkene | Pd catalyst, base | Forms substituted alkenes. wikipedia.org |

| Suzuki Coupling | Organoboron compound | Pd catalyst, base | Mild conditions, high functional group tolerance. nih.gov |

| Sonogashira Coupling | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst (optional) | Synthesizes substituted alkynes. wikipedia.orgorganic-chemistry.org |

| Stille Coupling | Organotin compound | Pd catalyst | Versatile, stable reagents. wikipedia.orgorganic-chemistry.org |

Mechanistic Investigations of Complex Transformations

Detailed mechanistic investigations specifically focused on complex transformations involving this compound are limited in the provided search results. However, the general mechanisms of the cross-coupling reactions mentioned above have been extensively studied. libretexts.orgwikipedia.org

For instance, in palladium-catalyzed reactions, the catalytic cycle typically begins with the reduction of a Pd(II) precatalyst to the active Pd(0) species. libretexts.org This is followed by the oxidative addition of the organohalide (in this case, a bromine atom of the thiophene ring) to the Pd(0) center, forming a Pd(II) intermediate. In Suzuki coupling, transmetalation with the organoboron species occurs, followed by reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. nih.gov In the Heck reaction, after oxidative addition, migratory insertion of the alkene into the palladium-carbon bond takes place, followed by β-hydride elimination. libretexts.org

The presence of the hydroxymethyl group at the 2-position of this compound could potentially influence the reaction mechanism. It might act as a directing group or participate in intramolecular processes, although no specific studies on this were found in the search results.

Further research, including kinetic studies, isotopic labeling experiments, and computational modeling, would be necessary to elucidate the precise mechanistic details of complex transformations involving this compound. Such studies would provide valuable insights into the reactivity of this compound and aid in the rational design of synthetic routes to novel thiophene-based materials and pharmaceuticals.

Derivatization and Functionalization Strategies of 4,5 Dibromothiophen 2 Yl Methanol

Selective Modification of the Hydroxyl Functionality

One of the most common and effective methods for protecting primary alcohols is the formation of silyl (B83357) ethers. wikipedia.orgmasterorganicchemistry.com These protecting groups are favored due to their ease of installation, stability under a variety of reaction conditions (including those for cross-coupling reactions), and the mild conditions required for their removal. wikipedia.orgmasterorganicchemistry.com A frequently used silyl ether is the tert-butyldimethylsilyl (TBS) ether. The protection of (4,5-Dibromothiophen-2-yl)methanol can be readily achieved by reacting it with tert-butyldimethylsilyl chloride (TBSCl) in the presence of a base, such as imidazole (B134444), in a solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF). wikipedia.org This reaction yields 2-((tert-butyldimethylsilyloxy)methyl)-4,5-dibromothiophene.

The stability of the TBS ether allows for a wide range of subsequent functionalization reactions at the C-4 and C-5 positions of the thiophene (B33073) ring. Deprotection of the TBS group to regenerate the alcohol is typically accomplished using a fluoride (B91410) ion source, such as tetrabutylammonium (B224687) fluoride (TBAF), in a solvent like tetrahydrofuran (B95107) (THF). masterorganicchemistry.com

| Protecting Group | Reagents for Protection | Reagents for Deprotection | Key Advantages |

| tert-Butyldimethylsilyl (TBS) | TBSCl, Imidazole, DCM/DMF | TBAF, THF | Stable to a wide range of cross-coupling conditions, mild removal. wikipedia.orgmasterorganicchemistry.com |

| Methoxymethyl (MOM) | MOMCl, DIPEA, DCM | Acid (e.g., HCl in MeOH) | Stable to basic and organometallic reagents. |

| Benzyl (B1604629) (Bn) | BnBr, NaH, THF | H₂, Pd/C | Stable to acidic and basic conditions. |

Other protecting groups, such as methoxymethyl (MOM) ethers and benzyl (Bn) ethers, can also be employed, offering different stability profiles and deprotection conditions, thus providing chemists with a range of options to suit their specific synthetic needs.

Selective Functionalization of Bromine Atoms for Orthogonal Synthesis

A key feature of this compound is the presence of two bromine atoms at the C-4 and C-5 positions, which can be selectively functionalized. This selective reactivity is the basis for orthogonal synthesis, where one bromine atom is reacted while the other remains intact for a subsequent, different transformation. This approach is critical for the construction of unsymmetrically substituted thiophene derivatives. nih.gov

Research on the closely related compound, 4,5-dibromothiophene-2-carboxaldehyde, has demonstrated that regioselective Suzuki-Miyaura cross-coupling is achievable. nih.govnih.gov In these reactions, the bromine atom at the C-5 position is generally more reactive than the one at the C-4 position. nih.gov This enhanced reactivity is attributed to the electronic effects of the substituent at the C-2 position. This principle can be extended to the protected form of this compound.

For instance, a mono-arylation can be achieved at the C-5 position via a Suzuki-Miyaura coupling using a palladium catalyst, such as Pd(PPh₃)₄, with an arylboronic acid. This would yield a (5-aryl-4-bromothiophen-2-yl)methanol derivative (after deprotection). The remaining bromine atom at the C-4 position can then be subjected to a second, different cross-coupling reaction, such as a Sonogashira coupling with a terminal alkyne, to introduce a different functional group. libretexts.orgnih.gov The choice of catalyst and ligands can also influence the regioselectivity of such couplings. researchgate.net

| Reaction Type | Position of Initial Functionalization | Typical Catalyst | Reactant | Product Type |

| Suzuki-Miyaura Coupling | C-5 | Pd(PPh₃)₄, Base | Arylboronic Acid | 5-Aryl-4-bromothiophene derivative nih.govnih.gov |

| Sonogashira Coupling | C-5 | Pd(PPh₃)₄, CuI, Base | Terminal Alkyne | 5-Alkynyl-4-bromothiophene derivative libretexts.orgnih.gov |

| Stille Coupling | C-5 | Pd(PPh₃)₄ | Organostannane | 5-Aryl/Vinyl-4-bromothiophene derivative scispace.com |

This stepwise functionalization allows for the precise construction of complex, unsymmetrical thiophene-based molecules that would be difficult to synthesize otherwise.

Multi-Step Synthetic Sequences Leveraging the Compound's Reactivity

The distinct reactive sites of this compound make it an excellent starting material for multi-step synthetic sequences to build complex architectures, such as oligothiophenes and other conjugated materials. scispace.com A typical synthetic strategy involves a series of protection and cross-coupling steps.

A plausible multi-step synthesis could commence with the protection of the hydroxyl group as a TBS ether. This is followed by a regioselective Suzuki-Miyaura coupling at the C-5 position with a suitable arylboronic acid. The resulting 2-((tert-butyldimethylsilyloxy)methyl)-5-aryl-4-bromothiophene can then undergo a second cross-coupling reaction, for example, a Sonogashira coupling, at the C-4 position with a terminal alkyne. This sequence yields a fully substituted, unsymmetrical thiophene derivative. The final step would be the deprotection of the TBS ether to reveal the primary alcohol, which could be further modified if desired, for instance, by oxidation to an aldehyde or carboxylic acid. nih.gov

Illustrative Synthetic Sequence:

Protection: this compound is reacted with TBSCl and imidazole to yield 2-((tert-butyldimethylsilyloxy)methyl)-4,5-dibromothiophene.

First Cross-Coupling (Suzuki-Miyaura): The protected compound is reacted with an arylboronic acid in the presence of a palladium catalyst and a base to selectively form 2-((tert-butyldimethylsilyloxy)methyl)-5-aryl-4-bromothiophene.

Second Cross-Coupling (Sonogashira): The product from the previous step is then subjected to Sonogashira coupling conditions with a terminal alkyne to yield 2-((tert-butyldimethylsilyloxy)methyl)-5-aryl-4-alkynylthiophene.

Deprotection: The TBS protecting group is removed using TBAF to afford (5-aryl-4-alkynylthiophen-2-yl)methanol.

This modular approach allows for the introduction of a wide variety of substituents at the C-4 and C-5 positions, making this compound a valuable precursor for the synthesis of tailored functional materials.

Applications of 4,5 Dibromothiophen 2 Yl Methanol As a Versatile Chemical Building Block

Precursor in the Synthesis of Conjugated Polymers and Oligomers

The dibrominated nature of (4,5-Dibromothiophen-2-yl)methanol makes it a valuable monomer for the synthesis of conjugated polymers and oligomers. The bromine atoms serve as handles for various cross-coupling reactions, which are fundamental to the formation of carbon-carbon bonds between aromatic monomer units. rsc.org

Transition metal-catalyzed cross-coupling reactions, such as Suzuki and Stille polycondensation, are powerful methods for creating these polymers. rsc.orgrsc.org In these reactions, the bromine atoms on the thiophene (B33073) ring can react with other monomers, such as those containing boronic acids or organotin compounds, to build the polymer chain. rsc.orgresearchgate.net For instance, high molecular weight thiophene-containing conjugated polymers have been successfully synthesized through Suzuki polycondensation of aryl dibromides with 2,5-thiophenebis(boronic acid) derivatives. rsc.org The this compound can be readily converted into such monomers.

The hydroxymethyl group (-CH₂OH) on the thiophene ring can be oxidized to form the corresponding aldehyde or carboxylic acid, such as 4,5-Dibromothiophene-2-carboxylic acid. These functional groups can then participate in other types of polymerization reactions or be used to tune the solubility and processing characteristics of the final polymer. The synthesis of thiophene-flanked benzothiadiazole derivatives and their subsequent polymerization is one such example of how these building blocks are incorporated into more complex macromolecular structures. researchgate.net

Role in Optoelectronic Materials Synthesis (e.g., OLEDs, OFETs, Organic Photovoltaics)

Thiophene-based conjugated polymers are at the forefront of research in organic electronics due to their excellent semiconducting properties. nih.govresearchgate.net These materials are key components in a variety of optoelectronic devices.

Organic Field-Effect Transistors (OFETs): Many high-performance p-type organic semiconductors used in OFETs are based on thiophene oligomers and their derivatives. nih.govresearchgate.net The incorporation of thiophene rings can enhance air stability and charge carrier mobility compared to other organic semiconductors like pentacene. nih.gov The development of new organic semiconductors with high mobility and stability is crucial for advancing flexible electronics and sensors. nih.govnih.gov Thienoacenes, which incorporate thiophene into an acene structure, have demonstrated high mobility and stability, making them suitable for practical device applications. sigmaaldrich.com

Organic Light-Emitting Diodes (OLEDs): Conjugated polymers containing benzotriazole (B28993) and thiophene units have been synthesized for use as light-emitting materials in OLEDs. These polymers can produce green and red luminescence, demonstrating their potential in display technologies. bohrium.com

Organic Photovoltaics (OPVs): In the field of organic solar cells, thiophene-based materials are extensively used. Halogenated thiophenes have been employed as solvent additives to control the morphology of the active layer in bulk heterojunction solar cells, leading to significantly enhanced power conversion efficiencies. rsc.org Furthermore, conjugated polymers derived from benzodithiophene and thieno[3,4-b]thiophene (B1596311) are used as the electron donor material in the active layer of OPVs. researchgate.netcore.ac.uk The development of new donor-acceptor type conjugated polymers continues to push the efficiency of organic solar cells higher. nih.govresearchgate.net Small molecule organic solar cells also utilize thiophene-containing molecules as the p-type semiconductor. rsc.org

Application in Sensing Materials Chemistry

The structural features of this compound and its derivatives make them suitable for the construction of chemical sensors. The thiophene core can be part of a larger system that interacts with specific analytes, leading to a detectable signal.

For example, ligands derived from methyl 4,5-dibromothiophene-2-carboxylate have been used to synthesize photochromic rare-earth complexes. These materials can exhibit switchable luminescence or magnetism in response to light, which is a desirable property for sensor development. researchgate.net Nanomaterial-based sensors are a growing field, and organic fluorophores are valued for their unique photophysical properties and low cost in the synthesis of biosensors. rsc.orgmdpi.com Coordination polymers incorporating organic linkers can also be designed for the selective detection of small molecules like water and methanol (B129727). nih.govrsc.org The ability to functionalize the thiophene ring allows for the fine-tuning of the sensor's selectivity and sensitivity.

Intermediate in the Preparation of Advanced Organic Molecules and Fine Chemicals

Beyond polymerization, this compound serves as a crucial intermediate in the multi-step synthesis of complex organic molecules and fine chemicals. The regioselective functionalization of halogenated heterocycles is a cornerstone of modern organic synthesis, enabling the construction of targeted molecules with specific properties. nih.gov

The bromine atoms on the thiophene ring are readily displaced or used in cross-coupling reactions like the Suzuki-Miyaura reaction. This allows for the attachment of various aryl groups to the thiophene core, creating a diverse range of derivatives. nih.govnih.gov For instance, 2,5-dibromothiophene (B18171) has been used as a starting material to synthesize 2,5-bis(4-amidinophenyl)thiophene, a compound investigated for its potential as a metalloprotease inhibitor. nih.gov Similarly, Suzuki cross-coupling reactions have been employed to synthesize a series of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline analogs. researchgate.net

The hydroxymethyl group adds another layer of synthetic versatility, allowing for transformations such as oxidation to an aldehyde or carboxylic acid, or conversion into other functional groups. This multi-functionality makes this compound a valuable precursor for creating libraries of compounds for drug discovery and other applications in fine chemical manufacturing. rsc.orgresearchgate.net The ability to perform selective reactions at different positions on the molecule is key to building complex molecular architectures. nih.gov

Utilization in Catalyst Ligand Synthesis

The synthesis of effective ligands is critical for the advancement of transition metal catalysis. This compound and its derivatives can be used to create ligands for various catalytic applications.

A notable example is the synthesis of chiral macrocyclic ligands from methyl 4,5-dibromothiophene-2-carboxylate. These ligands, when complexed with rare-earth metals, form photochromic complexes with potential applications in regulating magnetic and luminescent properties. researchgate.net The design of such ligands is an effective strategy for creating stimuli-responsive materials.

Furthermore, bulky phosphine-based ligands are known to be effective in palladium-catalyzed cross-coupling reactions, such as the Suzuki polymerization of thiophene-containing monomers. frontiersin.org The thiophene moiety itself can be incorporated into the ligand structure to influence the electronic and steric properties of the resulting catalyst, potentially leading to higher activity and selectivity. core.ac.uk

Contribution to Supramolecular Chemistry Architectures

Supramolecular chemistry involves the design and synthesis of complex chemical systems held together by non-covalent intermolecular forces. The functional groups present in this compound make it a contributor to the formation of such architectures.

The bromine and sulfur atoms in thiophene derivatives can participate in halogen and chalcogen bonding, which are types of non-covalent interactions that can direct the assembly of molecules into well-defined one-, two-, or three-dimensional structures. For example, adducts of a related dithiole-2-thione with dihalogens form supramolecular polymers where intermolecular contacts are dominated by non-covalent halogen-halogen and sulfur-halogen interactions. researchgate.net

Additionally, the synthesis of macrocyclic ligands from derivatives of this compound that subsequently coordinate with metal ions to form large, organized structures is a prime example of its application in supramolecular chemistry. researchgate.net These organized assemblies can exhibit unique properties that are not present in the individual molecular components.

Theoretical and Computational Studies on 4,5 Dibromothiophen 2 Yl Methanol

Electronic Structure and Molecular Orbital Analysis

A thorough investigation into the electronic structure of (4,5-Dibromothiophen-2-yl)methanol would typically involve quantum chemical calculations, such as Density Functional Theory (DFT). This analysis would yield crucial information about the molecule's stability, reactivity, and electronic properties.

Key parameters that would be determined include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and its kinetic stability. A smaller gap generally suggests a higher reactivity. The spatial distribution of these frontier orbitals would reveal the likely sites for electrophilic and nucleophilic attack.

Furthermore, an analysis of the molecular electrostatic potential (MEP) would provide a visual representation of the charge distribution on the molecule's surface, identifying electron-rich and electron-deficient regions. This information is invaluable for predicting how the molecule will interact with other chemical species.

Reaction Pathway Prediction and Transition State Analysis

Computational methods are powerful tools for elucidating reaction mechanisms. For this compound, theoretical studies could predict the pathways of its various potential reactions, such as oxidation of the methanol (B129727) group, substitution of the bromine atoms, or reactions involving the thiophene (B33073) ring.

By mapping the potential energy surface of a reaction, researchers can identify the minimum energy pathway from reactants to products. This involves locating and characterizing the transition state structures, which are the high-energy intermediates that govern the reaction rate. The activation energy, calculated as the energy difference between the reactants and the transition state, is a key parameter for understanding the feasibility and kinetics of a reaction.

Conformational Analysis and Stereochemical Considerations

The three-dimensional structure of a molecule significantly influences its physical and chemical properties. This compound possesses rotational freedom around the bond connecting the hydroxymethyl group to the thiophene ring. A conformational analysis would systematically explore the potential energy landscape associated with this rotation to identify the most stable conformers.

This analysis would provide data on the relative energies of different spatial arrangements and the energy barriers between them. Understanding the preferred conformation is essential for interpreting experimental data and for predicting how the molecule might bind to a biological target or a catalyst. As this molecule is not chiral, stereochemical considerations beyond conformational isomers are not applicable.

Spectroscopic Property Predictions and Correlations with Experimental Data for Structural Understanding

Computational chemistry allows for the prediction of various spectroscopic properties, which can then be compared with experimental data to confirm or elucidate the molecular structure. For this compound, these predictions would include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts of the ¹H and ¹³C nuclei. Comparing these predicted spectra with experimentally obtained NMR data is a powerful method for structural verification.

Infrared (IR) Spectroscopy: The vibrational frequencies of the molecule can be calculated to predict its IR spectrum. This would help in assigning the observed absorption bands to specific molecular vibrations, such as the O-H stretch of the alcohol, C-H stretches of the thiophene ring, and C-Br stretches.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions and thus the UV-Vis absorption spectrum. This provides insight into the electronic structure and the nature of the chromophores within the molecule.

A strong correlation between predicted and experimental spectra would provide a high degree of confidence in the determined structure and the computational methods employed.

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation Within Research Frameworks

High-Resolution Mass Spectrometry for Molecular Formula Confirmation in Synthetic Pathways

High-Resolution Mass Spectrometry (HRMS) serves as a critical tool for the unequivocal confirmation of the elemental composition of synthesized compounds like (4,5-Dibromothiophen-2-yl)methanol. By measuring the mass-to-charge ratio (m/z) with exceptional accuracy, HRMS allows for the determination of a precise molecular formula. nih.gov

In the synthesis of this compound, HRMS is employed to validate the successful incorporation of two bromine atoms into the thiophene (B33073) ring while preserving the hydroxymethyl functional group. The theoretical exact mass of the target molecule (C₅H₄Br₂OS) is calculated using the masses of the most abundant isotopes of its constituent atoms. An experimental HRMS measurement must align with this theoretical value, typically within a few parts per million, to confirm the molecular formula. jchps.com This high precision is vital for distinguishing the desired product from potential isomeric byproducts or other impurities. The characteristic isotopic pattern of bromine, with its two stable isotopes ⁷⁹Br and ⁸¹Br, provides an additional, unmistakable signature in the mass spectrum.

Table 1: High-Resolution Mass Spectrometry Data for this compound

| Property | Value |

| Molecular Formula | C₅H₄Br₂OS |

| Theoretical Exact Mass (M) | 271.8329 u |

| Common Adducts (ESI-MS) | [M+H]⁺, [M+Na]⁺ |

Note: The theoretical exact mass is based on the most prevalent isotopes: ¹²C, ¹H, ⁷⁹Br, ¹⁶O, and ³²S.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignment of Synthetic Intermediates and Products

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed structural analysis of organic molecules in solution. mdpi.com Both ¹H NMR and ¹³C NMR are fundamental in providing insights into the chemical environment, connectivity, and spatial relationships of atoms within this compound and its derivatives. jchps.comnih.govnih.govcaltech.edu

The ¹H NMR spectrum of this compound displays characteristic signals for the protons of the hydroxymethyl group (-CH₂OH) and the lone proton on the thiophene ring. The methylene (B1212753) protons (-CH₂) typically present as a singlet, and the thiophene proton also appears as a singlet due to the absence of adjacent protons for coupling. pitt.edu

Complementing this, ¹³C NMR spectroscopy maps the carbon framework of the molecule. caltech.edu Each distinct carbon atom in this compound produces a unique signal, with chemical shifts influenced by their electronic surroundings, such as proximity to the electronegative bromine atoms or the hydroxyl group.

Table 2: Representative ¹H and ¹³C NMR Data for this compound in CDCl₃

| Nucleus | Chemical Shift (δ) in ppm | Multiplicity | Assignment |

| ¹H | ~7.13 | Singlet | Thiophene-H |

| ¹H | ~4.74 | Singlet | -CH₂- |

| ¹³C | ~144.1 | Singlet | C-OH |

| ¹³C | ~131.0 | Singlet | C-Br |

| ¹³C | ~129.5 | Singlet | C-H |

| ¹³C | ~113.2 | Singlet | C-Br |

| ¹³C | ~60.9 | Singlet | -CH₂OH |

Note: Chemical shifts are referenced to a standard (e.g., TMS) and may exhibit slight variations based on the solvent and sample concentration. carlroth.comwashington.edu

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis in Reaction Monitoring

Infrared (IR) and Raman spectroscopies are powerful, complementary methods for identifying the functional groups within a molecule. jchps.comnih.govcaltech.edu These vibrational techniques are instrumental in monitoring the progression of chemical reactions by tracking the appearance or disappearance of characteristic absorption bands. libretexts.orgpressbooks.publumenlearning.comlibretexts.org

For this compound, IR spectroscopy readily confirms the presence of the hydroxyl (-OH) group via its distinct, broad absorption band in the 3200-3600 cm⁻¹ region. lumenlearning.com Other key vibrations, including the C-H stretches of the thiophene ring and methylene group, as well as C-S and C-Br stretches, also manifest at specific frequencies. libretexts.orgpressbooks.pub

Table 3: Principal IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Approximate Frequency (cm⁻¹) |

| O-H | Stretching | 3200-3600 (broad) |

| C-H (aromatic) | Stretching | ~3100 |

| C-H (aliphatic) | Stretching | ~2900 |

| C=C (thiophene) | Stretching | ~1500-1600 |

| C-O | Stretching | ~1050 |

| C-Br | Stretching | ~500-600 |

X-ray Crystallography for Solid-State Structure Determination of Derivatives

X-ray crystallography stands as the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. While growing suitable single crystals of this compound can be difficult, this technique is frequently applied to its crystalline derivatives. nih.gov

By analyzing the diffraction pattern of X-rays passing through a single crystal, a precise model of the crystal lattice is generated. rsc.org This model provides exact bond lengths, bond angles, and torsion angles, offering incontrovertible proof of the molecular structure. nih.gov Furthermore, X-ray crystallography elucidates intermolecular forces, such as hydrogen bonding involving the hydroxyl group, which dictate the molecular packing in the crystal. This information is crucial for understanding the solid-state properties of these materials and for designing new molecules with desired crystalline arrangements. The structural data from X-ray analysis also serves to validate and refine interpretations of spectroscopic data from other methods like NMR. researchgate.net

Future Research Directions and Emerging Paradigms in the Chemistry of 4,5 Dibromothiophen 2 Yl Methanol

Integration into Flow Chemistry Methodologies

The adoption of flow chemistry offers a promising avenue for the synthesis and transformation of (4,5-Dibromothiophen-2-yl)methanol and its derivatives. Continuous-flow reactors provide enhanced control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, higher purity, and safer handling of reactive intermediates.

Future research is anticipated to focus on developing continuous-flow processes for the synthesis of this compound itself, as well as its subsequent functionalization. For instance, lithiation and subsequent reactions with various electrophiles, which are often challenging in batch processes due to the low temperatures required and the handling of pyrophoric reagents, can be more safely and efficiently managed in a flow system. The precise control offered by flow chemistry can minimize the formation of byproducts often seen in the manipulation of polyhalogenated heterocycles.

Furthermore, the integration of in-line purification and analysis techniques within flow systems can enable rapid reaction optimization and the creation of libraries of this compound derivatives. This approach is particularly advantageous for high-throughput screening in drug discovery and materials science. The development of photocatalytic reactions in flow, using visible light to mediate transformations, presents another exciting frontier, potentially offering milder and more selective reaction pathways. acs.org

Biocatalytic Transformations and Sustainable Synthesis Routes

In the quest for greener and more sustainable chemical processes, biocatalysis is emerging as a powerful tool. The use of enzymes to perform selective transformations on thiophene (B33073) scaffolds, including this compound, is a key area for future investigation.

Research will likely focus on identifying or engineering enzymes, such as lipases for esterification or alcohol dehydrogenases for selective oxidation of the hydroxymethyl group, that can operate efficiently on this halogenated substrate. Biocatalytic approaches can offer high chemo-, regio-, and enantioselectivity, often under mild reaction conditions, reducing the need for protecting groups and minimizing waste.

Moreover, the principles of green chemistry are expected to drive the development of more sustainable synthetic routes to this compound itself. nih.gov This includes exploring the use of less hazardous solvents, reducing the number of synthetic steps, and utilizing renewable starting materials where possible. rsc.org Metal-free synthesis strategies are also gaining traction to reduce metal contamination in the final products. organic-chemistry.org The development of one-pot syntheses and multicomponent reactions represents another strategy to enhance the efficiency and sustainability of thiophene derivative synthesis. nih.govnih.gov

| Synthesis Strategy | Description | Potential Application to this compound |

| Flow Chemistry | Continuous processing in microreactors for enhanced control and safety. | Safer handling of organometallic intermediates and rapid optimization of derivatization reactions. |

| Biocatalysis | Use of enzymes for selective chemical transformations. | Enantioselective esterification or oxidation of the methanol (B129727) group. |

| Green Chemistry | Methods to reduce or eliminate hazardous substances. nih.gov | Development of syntheses using safer solvents and fewer steps. nih.govrsc.org |

| Metal-Free Synthesis | Avoiding the use of metal catalysts. organic-chemistry.org | Reducing metal impurities in the final products. organic-chemistry.org |

| One-Pot Synthesis | Combining multiple reaction steps in a single reactor. nih.gov | Increasing overall efficiency and reducing waste during synthesis. nih.gov |

Expansion of Its Role in Novel Advanced Materials Platforms

The unique electronic and structural properties of the dibrominated thiophene core make this compound a valuable precursor for a new generation of advanced materials. mdpi.com The bromine atoms serve as convenient handles for cross-coupling reactions, enabling the construction of conjugated oligomers and polymers.

Future research will likely explore the incorporation of this compound-derived units into organic semiconductors. The "like dissolves like" principle suggests that thiophene-based additives could be effective in optimizing the morphology of organic solar cells. rsc.org For example, halogenated thiophenes have been investigated as solvent additives to mediate the morphology and enhance the efficiency of organic solar cells. rsc.org The resulting materials could find applications in organic thin-film transistors (OTFTs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). The specific substitution pattern of the starting material can influence the planarity, solubility, and electronic properties of the resulting polymers, offering a route to fine-tune material performance.

Furthermore, the ability to functionalize the hydroxymethyl group allows for the attachment of various side chains, which can be used to control the self-assembly and solid-state packing of these materials. This is crucial for achieving high charge carrier mobility in electronic devices. The synthesis of well-defined oligothiophenes with specific functionalities derived from this compound is another promising area for creating high-performance organic electronic materials. ossila.com

Computational Design of New Derivatives with Tuned Reactivity

Computational chemistry and in silico methods are becoming indispensable tools in modern chemical research. encyclopedia.pub These approaches can be used to predict the reactivity, electronic properties, and potential applications of new this compound derivatives before their synthesis.

Density Functional Theory (DFT) calculations can be employed to understand the electronic structure and predict the reactivity of different sites on the molecule. scispace.com This can guide the design of selective reactions and help in understanding the mechanisms of observed transformations. For instance, calculating the HOMO-LUMO gap can provide insights into the electronic properties and potential for use in organic electronics. rsc.org

Molecular docking studies could be used to design derivatives of this compound with specific biological activities. By modeling the interaction of potential derivatives with the active sites of enzymes or receptors, researchers can prioritize the synthesis of compounds with the highest predicted affinity and efficacy. rsc.orgrsc.org This computational-led approach can significantly accelerate the discovery of new therapeutic agents and functional materials by reducing the number of molecules that need to be synthesized and tested. encyclopedia.pub

| Computational Method | Application to this compound |

| Density Functional Theory (DFT) | Predicting reactivity, electronic properties, and reaction mechanisms. scispace.comrsc.org |

| Molecular Docking | Designing derivatives with specific biological targets. rsc.orgrsc.org |

| Quantitative Structure-Activity Relationship (QSAR) | Correlating chemical structure with biological activity or material properties. |

| Molecular Dynamics (MD) Simulations | Simulating the behavior and interactions of derivatives in biological or material systems. |

Q & A

Basic: What are the common synthetic routes for (4,5-Dibromothiophen-2-yl)methanol?

Answer:

The synthesis typically involves bromination of thiophene derivatives. For example:

- Step 1: Start with a thiophene-2-ylmethanol precursor.

- Step 2: Use brominating agents like in a solvent such as or , under controlled temperature (0–25°C) to achieve regioselective dibromination at the 4,5-positions .

- Step 3: Purify via column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization.

Key References: Enamine Ltd. catalogues describe brominated thiophene intermediates , while literature in details analogous bromination protocols for phenylmethanol derivatives .

Advanced: How can researchers optimize reaction conditions to improve yield and purity?

Answer:

Employ Design of Experiments (DoE) to model variables:

- Factors: Temperature, stoichiometry of brominating agents, solvent polarity, and reaction time.

- Response Surface Methodology (RSM): Use software like MODDE or JMP to predict optimal conditions (e.g., 1.05 equiv. NBS at 20°C in yields >85% purity) .

- In-line Monitoring: FTIR or HPLC to track reaction progression and minimize side products like over-brominated analogs .

Basic: What spectroscopic techniques are used for characterization?

Answer:

- : Identify methanol (-CHOH) protons (δ 4.5–5.0 ppm) and thiophene aromatic protons (δ 7.0–7.5 ppm).

- : Confirm bromine-induced deshielding (C4/C5: δ 120–130 ppm) .

- Mass Spectrometry (MS): ESI-MS or EI-MS for molecular ion peak at m/z 281.94 (M+H) .

- IR Spectroscopy: O-H stretch (~3200–3400 cm) and C-Br stretches (~500–600 cm) .

Advanced: How to resolve discrepancies in NMR data for this compound?

Answer:

- Contradiction Analysis: Compare experimental data with computational predictions (e.g., DFT calculations using Gaussian) to assign ambiguous peaks .

- Dynamic NMR: Assess rotational barriers of the thiophene ring or methanol group if splitting occurs .

- Collaborative Validation: Share raw data via open-access platforms (e.g., Zenodo) for peer verification, aligning with FAIR principles .

Basic: What solvents are suitable for purification and storage?

Answer:

- Purification: Use methanol/chloroform mixtures (1:2 v/v) for recrystallization . Avoid polar aprotic solvents (e.g., DMSO) due to hygroscopicity.

- Storage: Under inert atmosphere (Ar/N) at –20°C in amber vials to prevent bromine loss or oxidation .

Advanced: What computational methods assist in predicting reactivity and electronic properties?

Answer:

- Density Functional Theory (DFT): Calculate Fukui indices to predict electrophilic attack sites on the thiophene ring .

- Molecular Dynamics (MD): Simulate solvent effects on bromine substitution kinetics (e.g., using GROMACS) .

- QSPR Models: Correlate Hammett constants () with reaction rates for derivative synthesis .

Basic: What are its applications in pharmaceutical research?

Answer:

- Building Block: Used to synthesize thiophene-based kinase inhibitors or antimicrobial agents via Suzuki-Miyaura cross-coupling .

- Biological Probes: Functionalize with fluorophores for cellular imaging (e.g., targeting sulfur-metabolizing enzymes) .

Advanced: How to assess the environmental impact of this compound?

Answer:

- OECD Guidelines: Conduct biodegradability tests (OECD 301F) and Daphnia magna acute toxicity assays (EC determination) .

- Bioaccumulation Potential: Estimate log (Octanol-Water Partition Coefficient) via HPLC retention times, validated against EPI Suite predictions .

Advanced: What strategies ensure selective bromination during synthesis?

Answer:

- Directed Ortho-Metalation: Use directing groups (e.g., -SiMe) to control bromine positioning .

- Low-Temperature Bromination: Slow addition of NBS at –10°C minimizes polybromination .

- Catalysis: Lewis acids like FeCl enhance regioselectivity (yield improvement: ~15%) .

Basic: How to validate synthetic batches for research reproducibility?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.